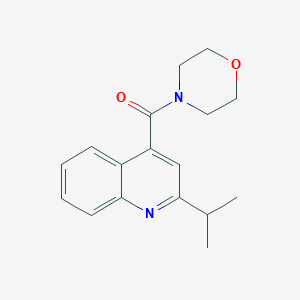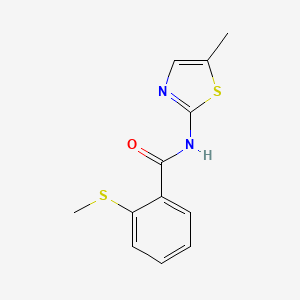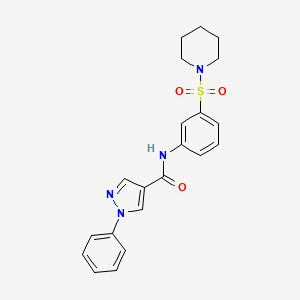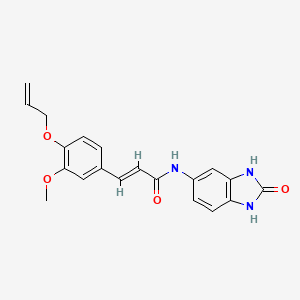![molecular formula C13H17N3O2S B7477673 4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile, commonly known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PIPER is a piperazine derivative that has been synthesized and studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
Applications De Recherche Scientifique
PIPER has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of diseases, including cancer, infectious diseases, and neurological disorders. PIPER has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza virus. In addition, PIPER has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of PIPER is not fully understood, but it is believed to act through multiple pathways. PIPER has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in cell growth and proliferation. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
PIPER has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. PIPER has also been shown to have antiviral activity against a variety of viruses. In addition, PIPER has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PIPER is its potential use in medicinal chemistry. It has been shown to have activity against a variety of diseases, including cancer, infectious diseases, and neurological disorders. PIPER is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of PIPER is its potential toxicity. Further research is needed to determine the safety and efficacy of PIPER for use in humans.
Orientations Futures
There are many future directions for research on PIPER. One area of research is the development of new drugs based on PIPER. Researchers are studying the structure-activity relationship of PIPER to identify new compounds with improved activity and selectivity. Another area of research is the study of the mechanism of action of PIPER. Researchers are working to identify the specific pathways and receptors involved in the activity of PIPER. Finally, researchers are studying the safety and efficacy of PIPER for use in humans, with the goal of developing new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of PIPER involves the reaction of 4-methylsulfonylpiperazine with 4-(chloromethyl)benzonitrile in the presence of a base. The reaction results in the formation of PIPER as a white solid. The purity of PIPER can be improved through recrystallization and purification techniques.
Propriétés
IUPAC Name |
4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-19(17,18)16-8-6-15(7-9-16)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJQLTOSVXPAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)

![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)




